molecular formula C16H17BrN2O3S2 B2832739 Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338423-64-6

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Cat. No.: B2832739
CAS No.: 338423-64-6
M. Wt: 429.35
InChI Key: PEMFJVLPFRCYFN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a pyrimidine-based compound featuring two sulfanyl groups and a brominated aromatic substituent. The pyrimidine core is substituted at the 4-position with a (4-bromophenyl)sulfanyl group, at the 5-position with a methoxy group, and at the 2-position with a sulfanyl-linked propanoate ester.

Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFJVLPFRCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate typically involves multiple steps:

  • Formation of the Bromophenyl Sulfanyl Intermediate

      Starting Materials: 4-bromophenol and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, followed by acidification to yield 4-bromophenyl thiol.

  • Synthesis of the Pyrimidine Derivative

      Starting Materials: 4-bromophenyl thiol and 5-methoxy-2-chloropyrimidine.

      Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution, forming the pyrimidine derivative.

  • Esterification

      Starting Materials: The pyrimidine derivative and ethyl 2-bromopropanoate.

      Reaction Conditions: The esterification is performed under basic conditions, often using sodium ethoxide in ethanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the sulfanyl groups to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the ester group to the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Performed in polar aprotic solvents with bases to facilitate nucleophilic attack.

      Products: Substitution at the bromophenyl or pyrimidine rings, leading to various derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate exhibit promising anticancer properties. For example, derivatives of pyrimidine have been studied for their ability to inhibit antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. A study demonstrated that certain pyrimidine derivatives could bind effectively to Bcl-2 proteins, enhancing their cytotoxic effects against cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) and Jurkat cells with varying levels of Bcl-2 expression .

CompoundBinding Affinity (IC50)Cytotoxicity (IC50)Target
Compound A0.5 µM1.0 µMBcl-2
Ethyl 2-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidine derivativeTBDTBDTBD

Kinase Inhibition

Another application of this compound is in the development of kinase inhibitors. Kinases play a crucial role in various cellular processes, including cell division and metabolism. Substituted pyrimidine derivatives have been reported as effective inhibitors of specific kinases involved in cancer progression. The structure of this compound suggests it may interact with kinase targets, potentially leading to therapeutic agents for cancer treatment .

Asymmetric Synthesis

The compound can be synthesized through asymmetric copper-catalyzed transformations, which allow for the introduction of various functional groups while maintaining high enantioselectivity . This method is particularly advantageous for creating complex molecular architectures that are essential in drug development.

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Copper-catalyzed conjugate additionCu/TolBinap85%>90%

In Vitro Studies on Anticancer Activity

A series of in vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cells with high levels of antiapoptotic proteins, suggesting its potential as a targeted therapy.

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of similar compounds revealed that modifications at specific positions on the pyrimidine ring could enhance binding affinity and cytotoxicity against target proteins . This insight is critical for further optimizing this compound for therapeutic use.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl and pyrimidine moieties allow it to bind to specific sites on enzymes or receptors, inhibiting their activity. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B
Molecular Formula C₁₆H₁₅BrN₂O₃S₂ C₁₄H₁₂BrN₂O₂S₂ C₈H₁₀N₂O₂S₂
Molecular Weight 427.34 g/mol 375.30 g/mol 230.31 g/mol
Core Structure Pyrimidine Pyrimidine Thiadiazole
Key Substituents 4-(4-BrPh-S), 5-OCH₃, 2-(S-CH₂COOEt) 4-(4-BrPh-S), 2-SCH₃, 5-COOEt 4-Me-thiadiazole, 2-S-CH₂COOEt
Solubility (LogP) Estimated 3.8 (moderate lipophilicity) 3.2 (lower due to carboxylate) 2.5 (higher polarity)
Biological Activity Potential enzyme inhibition (pyrimidine targets) Herbicidal (similar to pyrimidinecarboxylates) Antifungal (thiadiazole activity)

Research Findings and Implications

  • Electronic Effects : The methoxy group in the target compound donates electron density to the pyrimidine ring, enhancing resonance stability compared to carboxylate or methylsulfanyl substituents in analogues .
  • Bromine vs. Chlorine : The 4-bromophenyl group in the target compound may confer higher lipophilicity and slower metabolic degradation compared to chlorinated analogues like haloxyfop .

Biological Activity

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H15BrN2O3S2
  • Molecular Weight : 396.32 g/mol

The presence of bromophenyl and methoxy groups, along with sulfanyl linkages, suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing sulfanyl groups have been shown to scavenge free radicals, contributing to their antioxidant properties.
  • Antimicrobial Activity : Sulfanyl derivatives can inhibit bacterial growth by disrupting cellular processes.
  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific kinases and enzymes involved in cancer proliferation and other diseases.

Biological Activities

  • Antitumor Effects : this compound has been studied for its potential anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of the bacterial cell wall or interference with metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of similar pyrimidine derivatives, researchers found that compounds with bromophenyl substitutions showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis (IC50 values ranging from 10 to 30 µM) .

Case Study 2: Antimicrobial Testing

A series of tests conducted on ethyl sulfanyl derivatives revealed that they exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell wall
Anti-inflammatoryInhibition of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:

Step 1 : React 4-bromothiophenol with 5-methoxy-2-chloropyrimidine to introduce the sulfanyl group at the pyrimidine ring.

Step 2 : Perform a second nucleophilic substitution to attach the propanoate ester moiety.
Critical factors include temperature control (e.g., 0–5°C for thiolate formation) and solvent selection (e.g., DMF for polar aprotic conditions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm in 13^13C).
  • IR Spectroscopy : Peaks at ~1250 cm1^{-1} (C-O ester) and ~650 cm1^{-1} (C-S bond).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ matching the theoretical mass (C16_{16}H16_{16}BrN2_2O3_3S2_2, calc. ~457.0) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence bioactivity?

  • Methodological Answer : Substituent effects can be studied via:

  • Comparative SAR Studies : Replace the 5-methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in enzyme inhibition potency.
  • Computational Modeling : Use DFT calculations to evaluate electronic effects on binding affinity to biological targets (e.g., kinases).
    Data from related compounds show that electron-donating groups (e.g., methoxy) enhance stability in hydrophobic pockets, while bromine improves halogen bonding .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics.
  • Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., ethyl sulfanylpropanoate derivatives) to identify trends in false positives/negatives .

Q. How can interaction studies with biological targets be optimized for this compound?

  • Methodological Answer :

  • Ligand Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like cytochrome P450.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to visualize binding interactions at the atomic level .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReference
Synthesis Reaction temperature, solvent polarityColumn chromatography, NMR
Bioactivity Substituent electronic effectsDFT, enzymatic assays
Data Validation Assay reproducibilitySPR, meta-analysis

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